

An In-depth Technical Guide to Methyl 2-bromo-3-methylbut-2-enoate

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Compound of Interest

2-Bromo-3-methylbutenoic acid methyl ester

Cat. No.:

B142322

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Introduction:

Methyl 2-bromo-3-methylbut-2-enoate is an alpha-bromo unsaturated ester of significant interest in organic synthesis. Its structure, featuring both a reactive carbon-bromine bond and an electron-deficient double bond, makes it a versatile precursor for the introduction of the 2-(methoxycarbonyl)-3-methylbut-2-enyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on methodologies relevant to drug discovery and development.

While a specific CAS number for methyl 2-bromo-3-methylbut-2-enoate is not readily available in public databases, its existence is noted in resources such as PubChem under the Compound ID (CID) 641210.[1] The absence of a dedicated CAS number may suggest that it is not a commercially available compound and is typically synthesized as needed for specific research applications. This guide will, therefore, focus on its synthetic routes and known reactions of closely related analogs, providing a foundational understanding for researchers working with this class of compounds.

Physicochemical Properties

Due to the limited availability of experimental data for methyl 2-bromo-3-methylbut-2-enoate, the following table summarizes key physicochemical properties of this compound and a closely



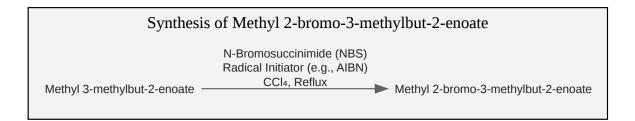
related, commercially available isomer, methyl 2-bromo-2-butenoate, for comparative purposes.

Property	Methyl 2-bromo-3- methylbut-2-enoate (Predicted/Inferred)	Methyl 2-bromo-2- butenoate (Experimental)
Molecular Formula	C ₆ H ₉ BrO ₂	C ₅ H ₇ BrO ₂
Molecular Weight	193.04 g/mol	179.01 g/mol
Appearance	-	Liquid
Boiling Point	-	178-182 °C[2]
Density	-	1.505 g/mL at 20 °C[2]
Refractive Index	-	n20/D 1.486[2]
CAS Number	Not assigned	17642-18-1[2]

Synthesis and Experimental Protocols

The synthesis of methyl 2-bromo-3-methylbut-2-enoate would likely proceed through the bromination of a suitable precursor. A plausible synthetic pathway is the bromination of methyl 3-methylbut-2-enoate. This section outlines a general experimental protocol for such a transformation, based on established methods for the alpha-bromination of unsaturated esters.

Reaction Scheme:



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A potential synthetic route to the target compound.



Experimental Protocol: Allylic Bromination of Methyl 3-methylbut-2-enoate

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

- Methyl 3-methylbut-2-enoate
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
- Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- · Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography or distillation

Procedure:

• Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methylbut-2-enoate in carbon tetrachloride.



- Addition of Reagents: To the stirred solution, add N-bromosuccinimide and a catalytic amount of the radical initiator (AIBN or BPO).
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and rises to the surface as succinimide.

Work-up:

- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine in a separatory funnel.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.

Purification:

- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization:

The structure of the synthesized methyl 2-bromo-3-methylbut-2-enoate should be confirmed by spectroscopic methods:

• ¹H NMR: Expected signals would include a singlet for the methyl ester protons, and singlets or doublets for the two methyl groups on the double bond. The position of these signals would be crucial in confirming the bromine position.



- ¹³C NMR: The spectrum would show characteristic shifts for the carbonyl carbon, the olefinic carbons, the ester methyl carbon, and the two methyl groups.
- Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).
- Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester and the C=C stretch of the alkene.

Reactivity and Potential Applications in Drug Development

Methyl 2-bromo-3-methylbut-2-enoate is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. Its reactivity is dominated by two primary sites: the electrophilic carbon attached to the bromine and the electrophilic beta-carbon of the unsaturated system.

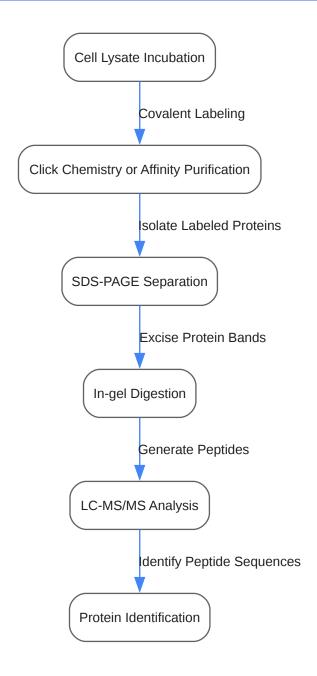
Potential Signaling Pathway Modulation:

While there is no direct evidence linking methyl 2-bromo-3-methylbut-2-enoate to specific signaling pathways, its structural motifs are present in various biologically active natural products and synthetic compounds. As a Michael acceptor, it has the potential to react with nucleophilic residues (such as cysteine) in proteins, a mechanism known to modulate the activity of various enzymes and transcription factors involved in cellular signaling. For instance, covalent modification of key cysteine residues is a known mechanism for inhibiting enzymes in pathways related to inflammation and cancer.

Experimental Workflow for Target Identification:

A potential workflow to identify protein targets of methyl 2-bromo-3-methylbut-2-enoate could involve the following steps:





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Workflow for identifying protein targets.

Conclusion

Methyl 2-bromo-3-methylbut-2-enoate, while not extensively characterized in the public domain, represents a potentially valuable building block in organic synthesis. Its synthesis via allylic bromination of the corresponding unsaturated ester is a feasible route. The presence of multiple reactive sites makes it an attractive intermediate for the construction of complex molecular architectures relevant to drug discovery. Further research into its synthesis,



characterization, and reactivity is warranted to fully explore its potential in the development of novel therapeutics. Researchers are encouraged to perform thorough analytical characterization upon its synthesis to confirm its identity and purity.

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References

- 1. Methyl 2-bromo-3-methylbut-2-enoate | C6H9BrO2 | CID 641210 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-bromo-2-butenoate (cis+trans), ≥95.0% (GC) | 17642-18-1 [sigmaaldrich.com]
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